molecular formula C26H28N2O5S B11588050 benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11588050
M. Wt: 480.6 g/mol
InChI Key: ZIDSHSXVRBLICL-UHFFFAOYSA-N
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Description

Benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrimido-thiazine core, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves multiple steps, typically starting with the preparation of the pyrimido[2,1-b][1,3]thiazine core. Common reagents used in the synthesis include thiourea, benzyl bromide, and various catalysts. The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents like sodium methoxide.

    Cyclization: The compound can undergo cyclization reactions to form different ring structures.

Scientific Research Applications

Benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in biological assays for its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimido-thiazine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrimido[2,1-b][1,3]thiazine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Biological Activity

Benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound notable for its unique structural characteristics and potential biological activities. This compound belongs to the class of pyrimido-thiazine derivatives, which have been explored for various pharmacological applications due to their diverse biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N2O4SC_{24}H_{24}N_{2}O_{4}S with a molecular weight of approximately 436.5 g/mol. The compound features a pyrimidine ring fused with a thiazine structure and is substituted with diethoxy phenyl and benzyl groups.

Property Value
Molecular FormulaC24H24N2O4S
Molecular Weight436.5 g/mol
IUPAC NameThis compound

Anticancer Activity

Research indicates that compounds within the pyrimido-thiazine class exhibit significant anticancer properties. For instance, studies on similar derivatives have shown effective inhibition of cancer cell proliferation in various cell lines. The mechanism often involves the modulation of key signaling pathways associated with tumor growth.

A notable study demonstrated that benzyl derivatives of pyrimidines significantly inhibited the proliferation of human colon (HT29) and prostate (DU145) cancer cell lines. The MTT assay revealed cytotoxic effects at specific concentrations, suggesting potential for further development as anticancer agents .

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in cancer progression. Molecular docking studies have indicated that this compound may effectively bind to key proteins like EGFR (Epidermal Growth Factor Receptor), which plays a crucial role in cell signaling pathways that regulate cell growth and survival .

Case Studies

Case Study 1: Anticancer Screening

In a controlled study assessing the anticancer effects of benzyl derivatives on HT29 cells:

  • Method : MTT assay was used to evaluate cell viability.
  • Results : Compounds exhibited IC50 values in the micromolar range.

This study highlights the potential of benzyl 6-(3,4-diethoxyphenyl)-8-methyl derivatives as promising candidates for cancer therapy.

Case Study 2: In Vivo Efficacy

Another investigation involved administering benzyl derivatives to rodent models with induced tumors. The results indicated a significant reduction in tumor size compared to controls. Histological analysis showed increased apoptosis in treated groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of benzyl 6-(3,4-diethoxyphenyl)-8-methyl derivatives better, it is useful to compare them with structurally similar compounds:

Compound Activity Unique Features
Benzyl 8-methyl-6-(4-methylsulfanylphenyl)Moderate anticancer activityContains a methylsulfanyl group
Benzyl 6-(4-acetyloxyphenyl)Lower activitySimpler structure lacking diethoxy substitution
Benzyl 6-(3,4-dimethoxyphenyl)High activityEnhanced solubility due to methoxy groups

Properties

Molecular Formula

C26H28N2O5S

Molecular Weight

480.6 g/mol

IUPAC Name

benzyl 6-(3,4-diethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C26H28N2O5S/c1-4-31-20-12-11-19(15-21(20)32-5-2)24-23(25(30)33-16-18-9-7-6-8-10-18)17(3)27-26-28(24)22(29)13-14-34-26/h6-12,15,24H,4-5,13-14,16H2,1-3H3

InChI Key

ZIDSHSXVRBLICL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)CCS3)C)C(=O)OCC4=CC=CC=C4)OCC

Origin of Product

United States

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